5-(4-Methyl-2-phenylpiperazin-1-yl)thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(4-methyl-2-phenylpiperazin-1-yl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-17-9-10-18(15-8-7-14(21-15)16(19)20)13(11-17)12-5-3-2-4-6-12/h2-8,13H,9-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYLQPFRSFRGAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)C3=CC=C(S3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methyl-2-phenylpiperazin-1-yl)thiophene-2-carboxylic acid typically involves multiple steps, starting with the formation of the piperazine ring. One common method is the reaction of 2-phenylpiperazine with thiophene-2-carboxylic acid chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: The oxidation of the thiophene ring can lead to the formation of thiophene-2-carboxylic acid derivatives.
Reduction: Reduction of the compound can result in the formation of reduced derivatives of the piperazine ring.
Substitution: Substitution reactions can yield various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its piperazine ring makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 5-(4-Methyl-2-phenylpiperazin-1-yl)thiophene-2-carboxylic acid has been studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes, which could be useful in the development of new therapeutic agents.
Medicine: The compound has been investigated for its potential medicinal properties, including its use as an anti-inflammatory or analgesic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of various pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of a wide range of products.
Mechanism of Action
The mechanism by which 5-(4-Methyl-2-phenylpiperazin-1-yl)thiophene-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The thiophene ring may also play a role in the compound's biological activity by interacting with other molecular components.
Molecular Targets and Pathways:
Receptors: The compound may bind to specific receptors in the central nervous system, affecting neurotransmitter activity.
Enzymes: It can inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Comparison with Similar Compounds
Piperazine vs. Piperidine Derivatives
- 5-[(4-Aminopiperidin-1-yl)methyl]thiophene-2-carboxylic acid (): Replaces the piperazine ring with a piperidine, introducing a primary amine at the 4-position. Key Differences: The absence of a second nitrogen in piperidine reduces basicity, while the amine group increases hydrogen-bonding capacity (H-bond donors: 3 vs. 2 in the target compound). LogP = 0.47, suggesting moderate lipophilicity .
- 5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid dihydrochloride ():
Substituent Variations on the Piperazine Ring
- 5-(4-Fluorophenyl)thiophene-2-carboxylic acid (): Substitutes the piperazine with a fluorophenyl group directly attached to the thiophene. No piperazine ring reduces basicity but may improve metabolic stability .
- 5-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid (): Replaces the piperazine with an oxazole ring fused to a methoxyphenyl group.
Physicochemical Properties
A comparison of key parameters is summarized below:
*Calculated using molecular formula.
†Estimated via computational tools (e.g., ChemAxon).
- Solubility : Salt forms (e.g., dihydrochloride in ) dramatically improve solubility, a formulation strategy applicable to the target compound for pharmaceutical development .
Biological Activity
5-(4-Methyl-2-phenylpiperazin-1-yl)thiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to detail its biological activity, including anticancer properties, receptor interactions, and other therapeutic potentials based on diverse research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 276.783 g/mol |
| CAS Number | [Not specified] |
| Purity | 95% |
Anticancer Activity
Recent studies have evaluated the anticancer potential of thiophene derivatives, including those similar to 5-(4-Methyl-2-phenylpiperazin-1-yl)thiophene-2-carboxylic acid. For instance, compounds containing thiophene rings have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Efficacy
A study conducted by Varpe et al. (2023) assessed the anti-proliferative effects of synthesized thiophene derivatives on several cancer cell lines, including MCF-7 (breast cancer), PC-3 (prostate cancer), and HCT116 (colorectal cancer). The results indicated that certain derivatives exhibited IC values less than 25 µM, demonstrating potent anticancer activity.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | MCF-7 | 15.5 |
| Compound B | PC-3 | 20.0 |
| Compound C | HCT116 | 18.3 |
These findings suggest that compounds similar to 5-(4-Methyl-2-phenylpiperazin-1-yl)thiophene-2-carboxylic acid may also possess significant anticancer properties.
Receptor Interactions
The compound's activity may be linked to its interaction with various receptors, particularly serotonin receptors. Research has shown that thiophene derivatives can act as ligands for serotonin receptors, influencing neurochemical pathways.
Binding Affinity Studies
In a study focusing on receptor binding affinity, it was found that certain thiophene derivatives exhibited micromolar affinity towards the 5-HT serotonin receptor, which is crucial for mood regulation and has implications in treating depression and anxiety disorders.
| Compound | Receptor Type | Binding Affinity (K) |
|---|---|---|
| Compound D | 5-HT | 2.30 µM |
| Compound E | 5-HT | 1.50 µM |
These interactions highlight the potential of thiophene-based compounds in developing treatments for psychiatric conditions.
Other Biological Activities
Beyond anticancer and receptor binding activities, compounds similar to 5-(4-Methyl-2-phenylpiperazin-1-yl)thiophene-2-carboxylic acid have also been investigated for their anti-inflammatory and antimicrobial properties.
Anti-inflammatory Activity
Research has demonstrated that certain thiophene derivatives exhibit significant anti-inflammatory effects through inhibition of pro-inflammatory cytokines and enzymes. For example, a compound was reported to show over 80% inhibition of BSA denaturation, indicating strong anti-inflammatory potential.
Antimicrobial Activity
In addition to anti-inflammatory properties, studies have indicated that these compounds possess antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) of certain derivatives was found to be as low as 6.25 µg/mL against MTB H37Rv strains.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(4-Methyl-2-phenylpiperazin-1-yl)thiophene-2-carboxylic acid and its derivatives?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling piperazine derivatives to thiophene-2-carboxylic acid scaffolds. For example, pyrrolo[2,3-d]pyrimidine-thiophene hybrids are synthesized via nucleophilic substitution or amide coupling, followed by purification using silica gel column chromatography . Key intermediates like 5-bromo-thiophene derivatives (e.g., 5-bromo-1-benzothiophene-2-carboxylic acid) can be functionalized via Suzuki-Miyaura cross-coupling or Ullmann reactions . Reaction conditions (e.g., anhydrous DMF, catalysts like Pd(PPh₃)₄) and protecting groups (e.g., ethyl esters) are critical for yield optimization .
Q. How should researchers characterize the purity and structural integrity of synthesized thiophene-2-carboxylic acid derivatives?
- Methodological Answer : Characterization requires a combination of analytical techniques:
- Melting Point Analysis : Used to assess purity (e.g., derivatives in show sharp melting points like 200–201°C) .
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., pyrrolo[2,3-d]pyrimidine-thiophene derivatives in show distinct aromatic proton shifts at δ 7.2–8.5 ppm) .
- HPLC/MS : Validates molecular weight and purity (>95% for bioactive compounds) .
Q. What are the optimal storage conditions for thiophene-2-carboxylic acid derivatives to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Derivatives with hydroxyl groups (e.g., 5-(4-hydroxyphenyl)thiophene-2-carboxylic acid) are hygroscopic and require desiccants . Light-sensitive compounds should be shielded from UV exposure .
Advanced Research Questions
Q. How do structural modifications on the thiophene ring influence the biological activity of derivatives like 5-(4-Methyl-2-phenylpiperazin-1-yl)thiophene-2-carboxylic acid?
- Methodological Answer : Substituent effects are evaluated through structure-activity relationship (SAR) studies. For instance:
- Electron-Withdrawing Groups (Cl, CF₃) : Enhance anticancer activity by increasing electrophilicity and target binding (e.g., 4-chlorophenyl derivatives in show IC₅₀ values lower than doxorubicin) .
- Piperazine Moieties : Improve solubility and pharmacokinetics, as seen in 5-(4-methylpiperazin-1-yl) derivatives .
- Heterocyclic Fusion : Pyrrolo[3,2-e]triazolo-pyrimidine-thiophene hybrids exhibit dual anticancer/antibacterial action due to π-π stacking with DNA/enzyme targets .
Q. What methodologies are used to assess the anticancer and antibacterial efficacy of thiophene-2-carboxylic acid derivatives in vitro?
- Methodological Answer : Standardized assays include:
- Anticancer Activity : MTT assay on cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. Compounds like 5-(4-chlorophenyl)-pyrrolo[2,3-d]pyrimidine-thiophene derivatives show >80% inhibition at 10 µM .
- Antibacterial Activity : Broth microdilution to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Thiophene-carboxylic acid derivatives with sulfonamide groups exhibit MICs of 2–8 µg/mL .
Q. How can surface modifications with thiophene-2-carboxylic acid derivatives enhance material science applications?
- Methodological Answer : In infrared detection, graphene modified with thiophene-2-carboxylic acid ligands shows enhanced photoresponsivity (117.8±19.8 mV/W) due to ligand absorption in the 3–5 µm range. This is validated via UV-Vis spectroscopy and responsivity testing under IR illumination .
Data Contradictions and Validation
- Melting Point Variability : Derivatives with similar structures (e.g., 5-(4-chlorophenyl) vs. 5-(4-methoxyphenyl)) show divergent melting points (254–255°C vs. 175–176°C), highlighting substituent impact on crystallinity .
- Biological Activity Discrepancies : While most thiophene derivatives in show potent activity, some analogs (e.g., ethyl ester derivatives) exhibit reduced efficacy due to poor cellular uptake, emphasizing the need for functional group optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
